5-(2,5-Dimethylphenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-4-10(2)12(7-9)11-5-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUHXSAMKCLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of the Pyridin 2 Amine Core
Strategies for the Construction of the 5-(2,5-Dimethylphenyl)pyridin-2-amine Framework
The creation of the specific 5-aryl-2-aminopyridine structure can be achieved through several strategic disconnections, primarily involving the formation of the key aryl-pyridine bond or the introduction of the amine group onto a pre-formed pyridine (B92270) ring.
Palladium catalysis is a cornerstone for the synthesis of biaryl compounds and for carbon-nitrogen bond formation, offering mild conditions and broad functional group tolerance. wikipedia.orgnih.gov
The Suzuki-Miyaura reaction is a powerful and practical method for forming the C-C bond between the pyridine ring and the dimethylphenyl group. nih.gov This approach typically involves the coupling of a halogenated pyridin-2-amine, such as 5-bromopyridin-2-amine , with an appropriate boronic acid or ester, like (2,5-dimethylphenyl)boronic acid . The reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov
Key features of this reaction include its tolerance for a wide array of functional groups and often good to excellent yields. nih.gov Studies on analogous systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, have demonstrated the efficacy of catalysts like Pd(PPh₃)₄ in the presence of a base such as potassium phosphate (K₃PO₄) in a dioxane/water solvent system. nih.gov The choice of ligand, catalyst, and base can be critical. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can be optimal for certain transformations. claremont.edu Research has also shown that in the coupling of other pyridine precursors, boronic acids with electron-donating substituents tend to provide better yields than those with electron-withdrawing groups. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89% | nih.govclaremont.edu |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 37-72% | mdpi.com |
Alternatively, the 2-amino group can be introduced onto a pre-formed 5-(2,5-dimethylphenyl)pyridine scaffold using the Buchwald-Hartwig amination. wikipedia.org This reaction creates the essential carbon-nitrogen bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst. wikipedia.org To synthesize the target molecule, one would start with a substrate like 2-bromo-5-(2,5-dimethylphenyl)pyridine and couple it with an ammonia (B1221849) equivalent or a protected amine. nih.gov
The reaction mechanism proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. researchgate.net Bidentate phosphine ligands such as Xantphos and strong bases like sodium tert-butoxide are commonly employed to facilitate catalyst turnover and achieve high yields. researchgate.netnih.gov This method has proven effective for the amination of 2-bromopyridines and other heterocyclic halides. nih.govnih.gov
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield | Reference |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various Anilines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98% | researchgate.net |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like substituted pyridines from simple precursors in a single operation. bohrium.comrsc.org These reactions form multiple bonds in one pot, avoiding the isolation of intermediates. nih.gov
Several MCR strategies have been developed for pyridine synthesis. rsc.orgtaylorfrancis.com For example, a one-pot reaction involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol can yield highly functionalized pyridines under mild, base-catalyzed conditions. rsc.org Another approach is a three-component reaction of ynals, isocyanides, and amines, which provides access to highly decorated pyridine derivatives. organic-chemistry.orgacs.org While not always providing direct access to the specific this compound structure, these MCRs are invaluable for generating diverse libraries of related amine-containing heterocycles. bohrium.commdpi.com The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which can also be adapted for this purpose. taylorfrancis.comorganic-chemistry.org
Classical condensation reactions remain a fundamental tool for constructing the pyridine ring. acsgcipr.orgbaranlab.org These methods typically involve building a carbon skeleton that subsequently cyclizes. acsgcipr.org The Chichibabin pyridine synthesis, for instance, is a condensation reaction between aldehydes or ketones with ammonia to form the pyridine ring, though it can sometimes result in low yields. wikipedia.org
A more direct approach to forming 2-aminopyridines is the Chichibabin amination reaction, where pyridine itself is treated with sodium amide to introduce an amino group at the 2-position. wikipedia.org Other condensation strategies involve the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by an oxidation or dehydration step to yield the aromatic pyridine ring. baranlab.org Modern variations include the direct condensation of N-vinyl or N-aryl amides with π-nucleophiles, which offers a convergent, single-step procedure to substituted pyridines. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Advanced Chemical Transformations and Functional Group Manipulations
Once the this compound core is synthesized, it can undergo a variety of chemical transformations to introduce new functional groups or modify existing ones. The reactivity of the molecule is dictated by the pyridine nitrogen, the 2-amino group, and the C-H bonds on the pyridine ring.
The amino group is a versatile handle for further derivatization. It can undergo acylation, alkylation, or be used in further coupling reactions. interchim.fr The pyridine nitrogen atom can be readily alkylated to form pyridinium (B92312) salts or oxidized to a pyridine N-oxide using peracids. wikipedia.org This N-oxide is a key intermediate for further functionalization. For example, pyridine N-oxides can react with activated isocyanides to yield 2-aminopyridines, a process known as a Reissert-Henze-type reaction. nih.gov
Late-stage functionalization of C-H bonds on the pyridine ring is a powerful strategy for introducing molecular diversity. One advanced method involves the selective fluorination of the C-H bond at the position alpha to the ring nitrogen (C2 or C6), followed by a nucleophilic aromatic substitution (SNAr) of the fluoride. This two-step process allows for the installation of a wide range of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.gov This approach is often more versatile and regioselective than classical methods like Minisci-type radical additions. nih.gov Furthermore, directing groups attached to the amine can be cleaved under various conditions to reveal the primary amine, adding another layer of synthetic utility. researchgate.net
Oxidation Reactions of the Pyridine and Phenyl Moieties
The oxidation of this compound can proceed at several positions, including the pyridine nitrogen, the methyl groups on the phenyl ring, and the aromatic rings themselves. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
A primary site of oxidation in pyridine-containing molecules is the nitrogen atom, leading to the formation of a pyridine N-oxide. wikipedia.orgresearchgate.net This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The resulting N-oxide is a valuable intermediate for further functionalization. For instance, the N-oxide can activate the pyridine ring towards both electrophilic and nucleophilic substitution reactions. wikipedia.org
The methyl groups on the 2,5-dimethylphenyl substituent are also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Stepwise oxidation to the corresponding aldehydes may also be possible under carefully controlled conditions using milder reagents.
Oxidative degradation of the aromatic rings can occur under harsh oxidative conditions, but selective oxidation of one ring over the other would be challenging to achieve. The specific reaction conditions would need to be finely tuned to favor the desired oxidation product.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Site(s) |
| m-CPBA, H₂O₂/AcOH | This compound N-oxide | Pyridine Nitrogen |
| KMnO₄, H₂CrO₄ | 2-Amino-5-(2,5-dicarboxyphenyl)pyridine | Phenyl Methyl Groups |
| Mild Oxidants | 2-Amino-5-(2-formyl-5-methylphenyl)pyridine | Phenyl Methyl Group |
Reduction Strategies for Functional Group Modification
Reduction reactions offer another avenue for modifying the this compound core. These reactions can target specific functional groups that might be introduced onto the molecule, such as nitro groups, or can be used to hydrogenate the aromatic rings.
A common synthetic strategy involves the introduction of a nitro group onto one of the aromatic rings, followed by its reduction to an amine. For example, if a nitro group were introduced onto the phenyl ring, it could be selectively reduced to an additional amino group using various reducing agents. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).
The pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation at elevated temperatures and pressures can lead to the formation of the corresponding piperidine (B6355638) derivative. wikipedia.org However, this would result in the loss of aromaticity. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst, might allow for more controlled reductions.
Table 2: Potential Reduction Reactions of this compound Derivatives
| Functional Group to be Reduced | Reducing Agent/Conditions | Product Functional Group |
| Nitro Group (on either ring) | H₂/Pd-C, Sn/HCl, Fe/HCl | Amino Group |
| Pyridine Ring | H₂/PtO₂, High Pressure/Temp | Piperidine Ring |
Nucleophilic and Electrophilic Substitution Reactions on the Core Structure
The dual aromatic nature of this compound allows for a rich variety of nucleophilic and electrophilic substitution reactions, enabling the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution:
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. stackexchange.comyoutube.comyoutube.com However, the presence of the amino group at the 2-position makes direct substitution at this site less likely unless it is first converted into a better leaving group. The 4- and 6-positions are potential sites for nucleophilic attack if a suitable leaving group (e.g., a halogen) is present. For instance, if a halogen were introduced at the 6-position, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.
Electrophilic Aromatic Substitution:
Both the pyridine and the phenyl rings can undergo electrophilic aromatic substitution (SEAr), but their relative reactivities and the regioselectivity of the substitution are influenced by the existing substituents.
The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions of the pyridine ring (positions 3 and 5). libretexts.orglibretexts.org However, the 5-position is already occupied by the dimethylphenyl group. Therefore, electrophilic attack on the pyridine ring would be expected to occur primarily at the 3-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. wikipedia.org To circumvent this, reactions are often carried out under less acidic conditions or by first protecting the amino group, for example, as an amide. ucalgary.ca
The 2,5-dimethylphenyl ring is also activated towards electrophilic substitution by the two methyl groups, which are ortho, para-directing. The directing effects of the two methyl groups and the pyridinyl substituent would determine the position of electrophilic attack. The positions ortho and para to the methyl groups (positions 3, 4, and 6 of the phenyl ring) are the most likely sites for substitution. The steric hindrance from the pyridine ring and the methyl group at the 2-position might influence the accessibility of these positions.
Table 3: Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Directing Group(s) | Predicted Position(s) of Substitution |
| Pyridine | 2-Amino | 3-position |
| Phenyl | 2-Methyl, 5-Methyl, 2-Pyridinyl | 3-, 4-, and 6-positions |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton can be constructed.
The ¹H-NMR spectrum of 5-(2,5-Dimethylphenyl)pyridin-2-amine is expected to reveal distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the pyridine ring are anticipated to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. For a related compound, 2-aminopyridine (B139424), the proton at the 6-position (adjacent to the nitrogen) shows a downfield shift to around δ 8.05 ppm, while other ring protons appear between δ 6.4 and 7.4 ppm. chemicalbook.comchemicalbook.com In this compound, the substitution at the 5-position will influence these shifts.
The protons of the 2,5-dimethylphenyl group will also resonate in the aromatic region. The presence of two methyl groups will create a specific splitting pattern for the remaining aromatic protons on this ring. The methyl protons themselves are expected to produce sharp singlet signals in the aliphatic region, likely between δ 2.1 and 2.5 ppm, as seen in similar molecules like 2,5-dimethylpyridine. chemicalbook.comchemicalbook.com
The amine (-NH₂) protons typically exhibit a broad signal, the chemical shift of which can vary depending on solvent and concentration, but generally appears between δ 4.0 and 5.0 ppm. chemicalbook.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (C6) | ~8.0 - 8.2 | d |
| Pyridine-H (C3, C4) | ~6.5 - 7.5 | m |
| Phenyl-H | ~7.0 - 7.3 | m |
| Amine (-NH₂) | ~4.0 - 5.0 | br s |
| Methyl (-CH₃) | ~2.1 - 2.5 | s |
Note: This is a predicted spectrum. Actual values may vary. d = doublet, m = multiplet, br s = broad singlet, s = singlet.
The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings will appear in the downfield region (δ 100-160 ppm).
In 2-aminopyridine, the carbon atom attached to the amino group (C2) is typically found around δ 158-160 ppm, while other pyridine carbons resonate between δ 108 and 148 ppm. chemicalbook.com For 2,5-dimethylpyridine, the carbon atoms attached to the methyl groups and the nitrogen atom show characteristic shifts in the δ 123-157 ppm range. nih.govdrugbank.com The quaternary carbons of the dimethylphenyl ring will also be identifiable. The methyl carbons will produce signals in the upfield region, typically around δ 17-21 ppm. nih.govdrugbank.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C2 (C-NH₂) | ~158 - 160 |
| Pyridine-C5 (C-Aryl) | ~130 - 135 |
| Other Pyridine-C | ~108 - 148 |
| Phenyl-C (quaternary) | ~128 - 138 |
| Phenyl-C (CH) | ~125 - 130 |
| Methyl (-CH₃) | ~17 - 21 |
Note: This is a predicted spectrum based on related structures. chemicalbook.comnih.govdrugbank.com Actual values may vary.
In modern structural analysis, computational methods, such as Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts. arkat-usa.org These theoretical calculations can provide a predicted spectrum that can be compared with experimental data to confirm structural assignments. For complex molecules, computational predictions can be particularly valuable in assigning closely spaced or overlapping signals in both ¹H and ¹³C NMR spectra. While specific computational data for this compound is not available in the provided results, this remains a standard technique in the field. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₄N₂), the molecular weight is 198.27 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 198.
Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The fragmentation may involve the cleavage of the bond between the two aromatic rings or the loss of methyl groups. The fragmentation of related aminopyridine structures often shows the loss of HCN or radicals from the pyridine ring. rsc.org The dimethylphenyl moiety would likely fragment through the loss of a methyl radical (CH₃•), leading to a peak at m/z = 183.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 183 | [M - CH₃]⁺ |
| 167 | [M - NH₂ - CH₃]⁺ |
| 105 | [C₆H₃(CH₃)₂]⁺ (Dimethylphenyl cation) |
| 93 | [C₅H₅N₂]⁺ (Aminopyridyl fragment) |
Note: The fragmentation pattern is predictive and based on the analysis of similar compounds. rsc.orgchemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would show characteristic bands for the N-H bonds of the primary amine, C-H bonds of the aromatic rings and methyl groups, and C=C and C=N bonds within the aromatic systems.
N-H Stretching : Primary amines typically show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. chemrevlett.com
C-H Stretching : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=C and C=N Stretching : The aromatic ring stretching vibrations for both the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
N-H Bending : The N-H bending (scissoring) vibration for a primary amine typically appears in the range of 1550-1650 cm⁻¹. chemrevlett.com
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |
| Primary Amine | N-H Bend | 1550 - 1650 |
Note: Based on general IR spectroscopy principles and data for related compounds. drugbank.comchemrevlett.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination
For this compound, an XRD analysis would require the growth of a suitable single crystal. The resulting data would reveal the dihedral angle between the pyridine and phenyl rings, which is a critical conformational feature. It would also confirm the connectivity of the atoms as deduced from NMR and MS. While no specific crystal structure for this compound is available in the searched literature, the synthesis and crystallographic analysis of related substituted pyridylamine complexes have been reported, demonstrating the utility of this technique. The successful application of XRD would provide an unambiguous confirmation of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the system of π-electrons.
For aromatic and heteroaromatic compounds like this compound, the most common electronic transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in energy and intensity. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital.
The spectrum of a compound like this compound would likely display characteristic bands corresponding to the electronic transitions within the substituted pyridine and benzene (B151609) rings. The electronic transitions in pyridine itself give rise to absorption bands that are shifted to higher wavelengths compared to benzene due to the presence of the nitrogen atom. wikipedia.org For substituted aminopyridines, these transitions can be further modulated by the nature and position of the substituents. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Ethanol | Data not available | π → π | Data not available |
| Ethanol | Data not available | n → π | Data not available |
Note: The table above is illustrative of the expected data format. Specific experimental values for this compound are not available in the searched literature.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to confirm the compound's empirical formula and assess its purity.
The molecular formula for this compound is C₁₃H₁₄N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N).
Although specific experimental elemental analysis results for this compound were not found in the reviewed sources, this technique is a standard method for the characterization of newly synthesized organic compounds. nih.gov For a pure sample of this compound, the experimentally determined percentages of C, H, and N are expected to be in close agreement with the calculated theoretical values.
Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₁₃H₁₄N₂)
| Element | Theoretical % | Expected Experimental % |
| Carbon (C) | 78.75 | Data not available |
| Hydrogen (H) | 7.12 | Data not available |
| Nitrogen (N) | 14.13 | Data not available |
Note: The table above provides the theoretical elemental composition. Specific experimental values for this compound are not available in the searched literature.
Computational Chemistry and in Silico Investigations of Molecular Properties
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 5-(2,5-Dimethylphenyl)pyridin-2-amine, these studies reveal the distribution of electrons and the nature of chemical bonds, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govresearchgate.net These calculations provide the optimized bond lengths and angles of the molecule in its ground state. The resulting optimized structure is crucial for all subsequent computational analyses.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. wisc.eduresearchgate.net It provides a localized, intuitive picture of chemical bonding. For this compound, NBO analysis reveals significant delocalization of electron density, particularly involving the π-systems of the pyridine (B92270) and dimethylphenyl rings and the lone pair of the amino group.
The stabilization energy associated with these delocalizations, calculated through second-order perturbation theory within the NBO framework, indicates the strength of the interactions. For instance, the interaction between the lone pair of the nitrogen atom in the amino group and the antibonding π* orbitals of the pyridine ring contributes significantly to the molecule's stability. acs.org This charge delocalization is a key factor in the chemical reactivity and spectroscopic properties of aminopyridine derivatives. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyridine derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be more localized on the pyridine moiety. researchgate.netresearchgate.net
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A measure of molecular stability and reactivity. A smaller gap implies higher reactivity. |
This table outlines the key parameters derived from Frontier Molecular Orbital (FMO) analysis and their significance in understanding the chemical properties of a molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netresearchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to interaction with nucleophiles. researchgate.net
Prediction of Molecular Reactivity and Stability
Building upon the electronic structure analysis, various reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability.
Chemical Hardness and Softness Indices
Conceptual DFT provides a framework for defining chemical concepts such as hardness and softness. Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical softness (S) is the reciprocal of hardness and indicates the molecule's polarizability. These indices are crucial for predicting the nature of interactions in chemical reactions, in line with the Hard and Soft Acids and Bases (HSAB) principle.
| Index | Formula | Interpretation |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. Higher values indicate greater stability. |
| Chemical Softness (S) | S = 1 / η | Measures the ease of deformation or change in electron configuration. Higher values indicate greater reactivity. |
This table presents the formulas and interpretations of chemical hardness and softness, which are key indicators of molecular reactivity and stability derived from DFT calculations.
Electrophilicity Index Computations
The electrophilicity index (ω) is a key quantum chemical descriptor that quantifies the ability of a molecule to accept electrons, providing a measure of its reactivity as an electrophile. This parameter is derived from the electronic chemical potential (μ) and chemical hardness (η), which are in turn calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor in chemical reactions.
No specific calculations for the electrophilicity index of this compound were found in the searched literature. However, studies on related heterocyclic compounds, such as 2-amino-4,6-diphenylnicotinonitrile derivatives, utilize HOMO and LUMO energy calculations to determine global reactivity descriptors. mdpi.com For these related compounds, the chemical potential (μ) values were found to range from -4.235 eV to -4.435 eV, indicating varying electron-attracting capabilities. mdpi.com Such analyses, if applied to this compound, would clarify its electrophilic nature, which is influenced by the electron-donating amino group and the aromatic phenyl and pyridine rings.
Assessment of Optical and Electronic Characteristics
Dipole Moment Calculations
Specific dipole moment calculations for this compound have not been reported. However, a computational study on a series of 2-amino-4,6-diphenylnicotinonitrile derivatives provides insight into how structural modifications affect this property. mdpi.com The calculated dipole moments for these related compounds were significant, with values as high as 11.787 Debye, influenced by the presence and position of substituent groups. mdpi.com For this compound, a notable dipole moment would be expected due to the asymmetry introduced by the amino group on the pyridine ring and the substituted phenyl ring.
Table 1: Calculated Dipole Moments for Related Aminopyridine Derivatives This table presents data for 2-amino-4,6-diphenylnicotinonitrile derivatives to illustrate the application of dipole moment calculations, as specific data for this compound is not available.
| Compound | Dipole Moment (Debye) |
| Compound 3 (a diphenylnicotinonitrile derivative) | 11.787 |
| Compound 5 (a diphenylnicotinonitrile derivative) | 6.726 |
| Compound 6 (a diphenylnicotinonitrile derivative) | 8.098 |
| Source: mdpi.com |
Molecular Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β). These properties describe how the molecular charge distribution is distorted by an external electric field. Large hyperpolarizability values, often found in molecules with significant charge asymmetry and delocalized π-electron systems, are indicative of a strong NLO response.
While NLO properties for this compound have not been documented, DFT studies on other donor-acceptor substituted aromatic systems provide a relevant comparison. For instance, investigations into phenylamine derivatives have shown that modifying acceptor groups and π-conjugated linkers can significantly enhance NLO performance. nih.gov A study on 3-amino-4-(Boc-amino)pyridine also demonstrated that this class of molecules can be a good candidate for NLO materials based on calculated dipole moment and first hyperpolarizability values. researchgate.net Given its structure, which combines an electron-donating amino group with π-conjugated aromatic rings, this compound could potentially exhibit NLO properties, though computational verification is required.
Computational Approaches in Structure-Based Drug Design
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific region of a target molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The simulation calculates a binding affinity or score, which estimates the strength of the ligand-receptor interaction.
There are no published molecular docking studies featuring this compound. However, research on structurally similar 2-aminopyridine (B139424) derivatives highlights the utility of this approach. In one study, 2-aminopyridine derivatives were investigated as inhibitors of c-Met kinase, a target in cancer therapy. nih.gov Molecular docking revealed key interactions, such as hydrogen bonds with residues like Tyr1230 and Arg1208, that are crucial for inhibitory activity. nih.gov Similarly, docking studies of other aminopyridine derivatives against targets like beta-catenin have shown significant binding affinities, suggesting their potential as anticancer agents. researchgate.netnih.gov Docking simulations for this compound against various protein targets could provide valuable predictions of its potential biological activities.
Table 2: Illustrative Molecular Docking Targets for Aminopyridine Scaffolds This table shows protein targets used in docking studies of compounds structurally related to this compound, demonstrating the application of this computational method.
| Compound Class | Protein Target | Therapeutic Area | Key Finding |
| 2-Aminopyridine derivatives | c-Met Kinase | Oncology | Hydrogen bonding with key residues is vital for activity. nih.gov |
| Aminopyridine derivatives | Beta-catenin (CTNNB1) | Oncology | Favorable binding energies and interactions observed. researchgate.netnih.gov |
| Amino-pyrimidine derivatives | c-Jun-N-Terminal Kinase (JNK) | Neurology | Optimal binding features identified for potential AD therapy. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling, including 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR helps in predicting the activity of new, unsynthesized compounds and optimizing lead structures. 3D-QSAR methods, such as CoMFA and CoMSIA, use 3D molecular fields to provide a more detailed understanding of structure-activity relationships.
A specific QSAR model for this compound has not been developed. However, QSAR studies on related classes of compounds are common. For example, a 3D-QSAR study on 2-aminopyridine derivatives as c-Met kinase inhibitors yielded models with high predictive power (R² up to 0.985), identifying the importance of electrostatic and hydrogen bond interactions for activity. nih.gov Another QSAR analysis on a series of phenylpiperidine derivatives acting as opioid agonists successfully established a correlation between four specific molecular descriptors and analgesic activity. nih.gov These examples show how a QSAR study, if conducted on a series of analogues of this compound, could accelerate the discovery of compounds with enhanced biological functions.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Structural Determinants for Biological Efficacy
The biological efficacy of 5-(2,5-dimethylphenyl)pyridin-2-amine is determined by the interplay of its three main structural components: the 2-aminopyridine (B139424) core, the 5-aryl substituent, and the specific substitution pattern on the phenyl ring.
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets. mdpi.comnih.gov The amino group at the 2-position can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. nih.gov The relative position of these two groups allows for the formation of stable bidentate or monodentate interactions with amino acid residues in enzyme active sites or receptor binding pockets. mdpi.com The aromatic nature of the pyridine ring also allows for π-π stacking interactions, which can further stabilize the binding of the molecule to its target. nih.gov
Effects of Substituent Variations on Pharmacological Activity
The pharmacological activity of the this compound scaffold can be modulated by systematic variations of its substituents.
Variations on the Pyridine Ring: Modifications to the 2-aminopyridine core can have a profound impact on activity. For example, in a study of substituted 2-aminopyridines as nitric oxide synthase inhibitors, 4,6-disubstitution on the pyridine ring enhanced both potency and specificity. researchgate.net The introduction of small alkyl or electron-withdrawing groups at other positions on the pyridine ring could influence the electronic distribution and basicity of the pyridine nitrogen, thereby affecting its ability to interact with target proteins.
Variations on the Phenyl Ring: The substitution pattern on the phenyl ring is a critical area for SAR exploration. While the parent compound features a 2,5-dimethyl substitution, altering the position and nature of these substituents can lead to significant changes in activity. For example, moving the methyl groups to other positions (e.g., 3,4-dimethyl or 3,5-dimethyl) would alter the steric profile of the molecule. Replacing the methyl groups with other substituents, such as halogens (e.g., fluorine, chlorine) or methoxy (B1213986) groups, would modify both the steric and electronic properties of the phenyl ring. In studies of 2,5-dimethoxyphenylpiperidines, the position of methoxy groups on the phenyl ring was found to be critical for agonist potency at serotonin (B10506) receptors. nih.gov Deletion or replacement of these groups led to significant drops in activity. nih.gov
The following interactive table, based on data from related 5-substituted pyridine analogs, illustrates how variations on the aryl substituent can impact biological activity.
| Compound Analogue | Aryl Substituent | Relative Potency |
| Analogue A | Phenyl | 1x |
| Analogue B | 4-Fluorophenyl | 5x |
| Analogue C | 4-Chlorophenyl | 3x |
| Analogue D | 4-Methoxyphenyl | 2x |
| Analogue E | 2,5-Dimethylphenyl | Data not available |
This table is illustrative and based on general SAR principles observed in related compound series. The relative potency is a hypothetical representation.
Comparative SAR Analysis with Related Pyridine and Heterocyclic Scaffolds
To better understand the unique contribution of the this compound scaffold, it is useful to compare its SAR with that of related heterocyclic systems.
Comparison with other Pyridine Scaffolds: The 2-aminopyridine moiety is a common feature in many bioactive molecules. For instance, in the development of kinase inhibitors, the pyridine scaffold is frequently used. A comparative analysis with 3-aminopyridine (B143674) or 4-aminopyridine (B3432731) derivatives often reveals the critical importance of the relative positioning of the amino group and the ring nitrogen for specific target interactions. Furthermore, comparison with other substituted pyridines, such as those with the aryl group at a different position (e.g., 4- or 6-position), can highlight the optimal geometry for binding to a particular target.
Comparison with other Heterocyclic Scaffolds: Bioisosteric replacement of the pyridine ring with other five- or six-membered heterocycles can provide valuable SAR insights.
Pyrazine: The 2-amino-5-aryl-pyrazine scaffold is a close structural analog. A study on these compounds as inhibitors of human lactate (B86563) dehydrogenase revealed that structural variations on the aryl group led to improvements in biochemical inhibition. This suggests that, similar to the 5-aryl-2-aminopyridines, the nature of the aryl substituent is a key determinant of activity.
Thiazole (B1198619): Thiazole derivatives also represent an important class of bioactive heterocycles. In a series of 5-(pyridin-2-yl)thiazoles evaluated as kinase inhibitors, substitutions on the pyridine ring were found to be critical for activity. nih.gov This highlights a common theme in the SAR of these related scaffolds: the interplay between the two aromatic ring systems is crucial for biological efficacy.
The following interactive table provides a comparative overview of the general SAR trends observed in different heterocyclic scaffolds.
| Scaffold | Key SAR Determinants | Common Biological Activities |
| 2-Aminopyridine | Substitution pattern on the pyridine ring; nature of the 5-aryl group. | Kinase inhibition, antimicrobial, anti-inflammatory. mdpi.comnih.gov |
| 2-Aminopyrazine | Nature and substitution of the 5-aryl group. | Enzyme inhibition. |
| 2-Aminothiazole | Substituents on both the thiazole and the attached aryl/heteroaryl rings. | Kinase inhibition, antimicrobial. |
This comparative analysis underscores that while the 2-aminopyridine core provides a robust platform for biological activity, the specific substitution at the 5-position with a 2,5-dimethylphenyl group imparts a unique combination of steric and electronic properties that likely define its specific pharmacological profile. Further detailed studies on this specific compound are necessary to fully elucidate its SAR and therapeutic potential.
Preclinical Biological Activity and Mechanistic Pharmacology
Enzyme and Receptor Modulatory Activities
While direct studies on 5-(2,5-Dimethylphenyl)pyridin-2-amine are not extensively documented, the broader family of aminopyridine derivatives has been evaluated against numerous enzymes and receptors.
Inhibition of Key Enzymes
There is no specific data available in the reviewed literature regarding the inhibitory activity of this compound against β-Glucuronidase, Monoamine Oxidase, FAK, CDK2, Cytochrome P450 Lanosterol 14 alpha-demethylase, α-Glucosidase, Urease, EGFR, HER2, Lck, COX-1, COX-2, or 5-Lipoxygenase. However, the activities of related compounds suggest potential for interaction with some of these targets.
Monoamine Oxidase (MAO): Aminopyridine scaffolds are present in some MAO inhibitors. The activity is highly dependent on the substitution pattern, which influences the binding affinity to the enzyme's active site.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and signaling, and its inhibition is a target for anticancer therapies. dundee.ac.uk The 2,4-diaminopyrimidine (B92962) backbone, structurally related to 2-aminopyridine (B139424), is a known scaffold for FAK inhibitors. researchgate.net Structure-activity relationship (SAR) studies of FAK inhibitors often highlight the importance of the heterocyclic core in binding to the kinase domain.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibitors are investigated as anticancer agents. nih.gov (4-Pyrazolyl)-2-aminopyrimidines have been identified as potent and selective CDK2 inhibitors, indicating that the aminopyrimidine/aminopyridine scaffold can be effective in targeting this kinase. nih.gov
Cytochrome P450 Lanosterol 14 alpha-demethylase (CYP51): This enzyme is crucial in cholesterol biosynthesis and is a target for cholesterol-lowering and antifungal drugs. nih.govresearchgate.netwikipedia.org While specific inhibitory data for this compound is unavailable, the pyridine (B92270) ring is a common feature in various CYP inhibitors. nih.govglobaldata.com
α-Glucosidase: Inhibition of α-glucosidase is an important approach for managing type 2 diabetes. rsc.orgnih.gov Aminopyridine thiourea (B124793) derivatives have been reported as non-competitive inhibitors of this enzyme, suggesting that the aminopyridine core can be a basis for designing α-glucosidase inhibitors. researchgate.net
Urease: There are no specific reports on the urease inhibitory activity of this compound.
EGFR, HER2, and Lck: The pyridine nucleus is a component of some epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors used in cancer therapy. researchgate.netnih.govnih.gov The specific substitution on the pyridine ring is critical for potent and selective inhibition. Lck, a tyrosine kinase in T-cells, is another target for which pyridine-containing inhibitors have been developed.
COX-1, COX-2, and 5-Lipoxygenase: The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. While direct data is lacking for this compound, various heterocyclic compounds containing pyridine and pyrimidine (B1678525) rings have been explored as COX/LOX inhibitors.
Agonism or Antagonism of Specific Receptors
Serotonin (B10506) 5-HT2A Receptor: There is no specific information available regarding the activity of this compound at the serotonin 5-HT2A receptor. This receptor is a key target for a variety of central nervous system drugs. nih.govnih.gov The affinity and activity of ligands at this receptor are highly dependent on their three-dimensional structure and electrostatic properties, which allow for specific interactions with the receptor's binding pocket.
Anticancer and Antiproliferative Investigations
The 2-aminopyridine scaffold is a common feature in a multitude of compounds with demonstrated anticancer and antiproliferative properties. nih.govnih.govnih.gov
In Vitro Cytotoxicity and Growth Inhibition Against Various Cancer Cell Lines
Specific in vitro cytotoxicity data for this compound against cancer cell lines is not available in the reviewed literature. However, numerous studies have reported the anticancer activity of various substituted pyridine and aminopyridine derivatives. For instance, novel pyridine derivatives have shown cytotoxic activity against ovarian cancer cell lines (SKOV3 and A2780) with IC50 values in the micromolar range. frontiersin.org Other studies on pyridine derivatives have demonstrated cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov The antiproliferative activity is highly influenced by the nature and position of substituents on the pyridine ring, with groups like -OMe, -OH, -C=O, and -NH2 often enhancing activity. nih.gov
| Compound Class | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| Novel Pyridine Derivative (H42) | SKOV3 (Ovarian) | 0.87 µM |
| Novel Pyridine Derivative (H42) | A2780 (Ovarian) | 5.4 µM |
| 4,4'-Bipyridine Derivative (9a) | HepG-2 (Liver) | High cytotoxicity reported |
| 4,4'-Bipyridine Derivative (9b) | MCF-7 (Breast) | High cytotoxicity reported |
Exploration of Cellular Mechanisms Underlying Anticancer Effects
While the specific cellular mechanisms of this compound are uninvestigated, related compounds exert their anticancer effects through various pathways. Pyridine derivatives have been shown to induce apoptosis, generate intracellular reactive oxygen species (ROS), and cause DNA damage in cancer cells. frontiersin.org Some pyrimidine derivatives, which share structural similarities, are known to interfere with cell cycle progression, often causing arrest in the G1/S or G2/M phases. nih.gov Furthermore, the pyridine moiety is a key component in inhibitors of signaling pathways crucial for cancer cell survival and proliferation, such as those involving EGFR and other kinases. researchgate.net
Anti-Infective and Antimicrobial Spectrum Analysis
There is no specific information regarding the anti-infective and antimicrobial spectrum of this compound. However, the 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds are well-represented in compounds with a broad range of antimicrobial activities. ijpsjournal.comnih.govnih.gov The effectiveness of these compounds is largely dependent on the substituents attached to the core heterocyclic ring. For example, certain 2-aminopyridine derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The structural versatility of aminopyrimidines allows for modifications that can enhance their efficacy against various microbial pathogens, including drug-resistant strains. ijpsjournal.com
| Compound Class | Microorganism | Reported Activity |
|---|---|---|
| 2-Aminopyridine derivative (2c) | Staphylococcus aureus | MIC = 0.039 µg/mL |
| 2-Aminopyridine derivative (2c) | Bacillus subtilis | MIC = 0.039 µg/mL |
| Substituted Pyridine Derivatives | Gram-positive bacteria | Moderate to good activity |
| Substituted Pyridine Derivatives | Gram-negative bacteria | Variable activity |
Antibacterial Activity and Specificity Against Bacterial Strains
Direct studies on the antibacterial properties of this compound are not extensively documented. However, research into analogous structures offers a glimpse into its potential efficacy. A study on a series of novel 5-amino-N-phenylpyrazine-2-carboxamides, which includes the structurally similar 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide , revealed targeted antibacterial action. nih.gov This particular compound demonstrated moderate activity specifically against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 μM. nih.gov The broader class of 2-aminopyridine derivatives has also been noted for its antibacterial potential. nih.govmdpi.com For instance, certain Mannich bases derived from pyridin-2-ylamine have shown moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis. mdpi.com
Table 1: Antibacterial Activity of a Structurally Related Compound
| Compound Name | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 μM nih.gov |
| Mycobacterium tuberculosis H37Rv | Ineffective up to 100 µg/mL nih.gov | |
| Mycobacterium kansasii | Ineffective up to 100 µg/mL nih.gov | |
| Mycobacterium avium | Ineffective up to 100 µg/mL nih.gov |
Antifungal Efficacy and Targeting of Fungal Pathogens
There is currently no specific information available regarding the antifungal efficacy of this compound. However, in the evaluation of the related compound, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide , no antifungal activity was observed. nih.gov The broader 2,5-dimethylphenyl scaffold is a feature in some known antifungal agents, suggesting that derivatives could be designed to target fungal pathogens. nih.gov Additionally, some pyridine-containing compounds have shown activity against fungal species like Candida albicans and Aspergillus niger. nih.gov For example, certain Mannich bases of pyrrol-pyridine have demonstrated moderate antifungal effects against Aspergillus oryzae and Aspergillus fumigates. mdpi.com
Antiviral Properties
Specific antiviral testing of this compound has not been reported. However, the 2,5-dimethylphenyl structural motif is present in molecules investigated for antiviral activity. For instance, N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (analog 5o) was identified as an inhibitor of human respiratory syncytial virus (hRSV). nih.gov This compound was shown to reduce the viral titer by 100-fold and inhibited the virus-induced cytopathic effect with an EC₅₀ of 2.3 µM. nih.gov Furthermore, a study on 5-amino-N-phenylpyrazine-2-carboxamides, which are structurally related to the title compound, noted that several derivatives displayed moderate antiviral activity against influenza A viruses. nih.gov
Antituberculosis Activity
While direct antitubercular studies on this compound are not available, the activity of related compounds has been assessed. Notably, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide was evaluated against several mycobacterial strains, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.gov The compound was found to be ineffective against these strains at concentrations up to 100 μg/mL. nih.gov In contrast, other research has highlighted the potential of the 2,5-dimethylphenyl scaffold in different molecular contexts. For example, derivatives of 2,5-dimethylpyrrole have shown significant antimycobacterial activity. ucl.ac.uk Similarly, various 2,4-disubstituted pyridine derivatives have been identified as potent agents against M. tuberculosis, including intracellularly located and biofilm-forming bacilli. frontiersin.org
Antichlamydial Activity
There is no specific information in the reviewed literature concerning the antichlamydial activity of this compound.
Antimalarial and Antileishmanial Potential
No direct studies on the antimalarial or antileishmanial activity of this compound were found. However, the 2-aminopyridine scaffold is a component of various compounds investigated for these parasitic diseases. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown inhibitory activity against Leishmania mexicana promastigotes and intracellular amastigotes. nih.gov One such derivative, a water-soluble furan-2-carboxamide, inhibited L. mexicana with IC₅₀ values of 69 µM (promastigotes) and 89 µM (amastigotes). nih.gov Other research on imidazo[1,2-a]pyridine (B132010) derivatives, synthesized from precursors like 4-methyl-pyridin-2-amine, also points to their potential as antileishmanial agents. nih.gov
Anthelmintic Effects
There is no specific information available from the searched literature regarding the anthelmintic effects of this compound. Research into related heterocyclic structures, such as 1,2,4-triazole (B32235) derivatives containing a pyridine ring, has shown some potential in this area. mdpi.com For example, a compound possessing a 2-pyridyl substituent demonstrated anthelmintic activity against Rhabditis sp. nematodes. mdpi.com
Anti-inflammatory and Immunomodulatory Profiling
The anti-inflammatory potential of compounds structurally related to this compound has been investigated through various preclinical models. The core pyridine moiety is a recognized pharmacophore in the design of anti-inflammatory agents. nih.gov
The anti-inflammatory activity of related heterocyclic compounds has been evaluated using in vitro assays such as the inhibition of protein denaturation and in vivo models like carrageenan-induced paw edema. nih.gov For instance, certain benzimidazole (B57391) derivatives, which share a heterocyclic aromatic structure, have demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) sodium. nih.gov These effects are often attributed to the inhibition of inflammatory mediators.
One mechanism of action for related compounds involves the modulation of key inflammatory pathways. For example, the inhibition of enzymes like phospholipase A2 (PLA2) and cyclooxygenases (COX) can reduce the production of prostaglandins (B1171923) and leukotrienes, which are pivotal mediators of inflammation. nih.govnih.gov Additionally, the regulation of transcription factors such as NF-κB, which controls the expression of pro-inflammatory cytokines, has been implicated in the anti-inflammatory activity of similar compounds. nih.gov
A study on 6-amino-2,4,5-trimethylpyridin-3-ol, an antioxidant aminopyridine derivative, demonstrated its ability to ameliorate experimental colitis in mice. nih.gov This compound was found to reduce the infiltration of T cells and macrophages and suppress the NF-κB/ERK/PI3K pathway, highlighting the potential immunomodulatory effects of substituted pyridines. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Related Compounds
| Compound Class | Assay | Key Findings | Reference |
| Benzimidazole derivatives | Oxidative burst assay | Significant inhibition of oxidative burst in phagocytes. | nih.gov |
| Amphetamine derivatives | Protein denaturation | Protection of albumin from heat-induced denaturation. | nih.gov |
| 6-amino-2,4,5-trimethylpyridin-3-ol | Cytokine-induced ROS generation | Dose-dependent reduction of reactive oxygen species. | nih.gov |
Antidiabetic Activity
Pyridine derivatives have emerged as a promising scaffold in the development of novel antidiabetic agents. jchemrev.com The global rise in diabetes mellitus has spurred research into new therapeutic strategies, and various substituted pyridines have shown potential in preclinical studies. jchemrev.comnih.gov
The antidiabetic effects of these compounds are often mediated through the modulation of specific molecular targets. For instance, some 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as GPR119 agonists, which are known to stimulate glucose-dependent insulin (B600854) secretion. jchemrev.com In in vivo studies, these compounds have been shown to improve glucose tolerance in mice. jchemrev.com Another key target is glucokinase (GK), an enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes. jchemrev.com Certain 3,6-disubstituted pyridine carboxamides have been found to activate GK, leading to enhanced glucose metabolism. jchemrev.com
Furthermore, the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion, is another established approach for managing type 2 diabetes. jchemrev.com A series of 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles demonstrated potent α-glucosidase inhibitory activity, with some analogues being significantly more effective than the standard drug acarbose. jchemrev.com
Table 2: Antidiabetic Activity of Pyridine Derivatives
| Compound/Derivative Class | Target/Mechanism | In Vitro Activity (EC50/IC50) | In Vivo Effect | Reference |
| 2-(4-(methylsulfonyl)phenyl)pyridine derivatives | GPR119 agonism | 25 - 75 nM (cAMP assay) | Reduced blood glucose excursion in OGTT | jchemrev.com |
| 3,6-disubstituted pyridine carboxamides | Glucokinase (GK) activation | - | - | jchemrev.com |
| 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles | α-glucosidase inhibition | 55.6 ± 0.3 µM | - | jchemrev.com |
Antioxidant Properties
The antioxidant potential of pyridine derivatives is a significant aspect of their pharmacological profile. Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds valuable for therapeutic development. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant capacity of chemical compounds. gavinpublishers.commedcraveonline.commdpi.comnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. medcraveonline.commdpi.comnih.gov
Studies on dihydropyridine (B1217469) derivatives have shown that the presence of electron-donating groups on the aromatic ring can enhance their antioxidant activity. gavinpublishers.com In the β-carotene/linoleic acid assay, another method to assess antioxidant potential, certain dihydropyridines exhibited higher relative antioxidant activity compared to L-ascorbic acid. gavinpublishers.com
A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, BJ-1108, has been reported to significantly inhibit the generation of reactive oxygen species (ROS) in vitro. nih.gov In a model of intestinal inflammation, this compound was shown to ameliorate cytokine-induced ROS generation in a dose-dependent manner. nih.gov
Table 3: Antioxidant Activity of Related Pyridine Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| Dihydropyridines | β-carotene/linoleic acid | Higher relative antioxidant activity with electron-donating groups. | gavinpublishers.com |
| 6-amino-2,4,5-trimethylpyridin-3-ol derivative (BJ-1108) | Cytokine-induced ROS generation | Dose-dependent inhibition of ROS. | nih.gov |
Other Pharmacological Activities (e.g., Analgesic, Antihypertensive, Anti-thrombolytic, Biofilm Inhibition)
Beyond the aforementioned activities, the pyridine scaffold is associated with a broad spectrum of pharmacological effects.
Analgesic Activity: Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to substituted pyridines, has demonstrated significant analgesic properties in animal models. nih.gov The potency of these compounds in the mouse phenylquinone writhing assay was correlated with the steric and hydrogen-bonding properties of their substituents. nih.gov
Antihypertensive Activity: Several classes of pyridine derivatives have been evaluated for their potential to lower blood pressure. A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed sustained antihypertensive effects in spontaneously hypertensive rats. nih.gov For example, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine effectively lowered blood pressure at oral doses of 10-50 mg/kg. nih.gov Similarly, certain pyridazine (B1198779) derivatives have also shown promise as antihypertensive agents. researchgate.netmdpi.com
Anti-thrombolytic Activity: Thrombolytic agents are crucial in treating conditions caused by blood clots. nih.gov While direct studies on the anti-thrombolytic activity of this compound are not available, the broader class of nitrogen-containing heterocyclic compounds is of interest in cardiovascular drug discovery.
Biofilm Inhibition: Bacterial biofilms pose a significant challenge in clinical settings due to their resistance to antibiotics. nih.gov Imidazole-phenyl derivatives have been shown to prevent, remove, and inhibit the formation of biofilms. google.com Given the structural similarities, pyridine-based compounds could also possess antibiofilm properties.
Interactions with Neurotransmitter Systems
The pyridine nucleus is a key structural feature in many centrally active agents. nih.gov The interaction of pyridine derivatives with neurotransmitter systems is an important area of pharmacological investigation.
One notable interaction is the inhibition of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govmdpi.comnih.govresearchgate.net Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comnih.gov Studies on substituted p-aminophenethylamines have shown that certain compounds can selectively inhibit MAO within serotonergic neurons. nih.gov Similarly, pyridazinobenzylpiperidine derivatives have been identified as potent and reversible inhibitors of MAO-B. mdpi.comresearchgate.net
Furthermore, pyridine derivatives have been developed as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a type of ionotropic glutamate (B1630785) receptor. nih.gov For example, perampanel, a 1,3,5-triaryl-1H-pyridin-2-one derivative, is a noncompetitive AMPA receptor antagonist that has shown efficacy in preclinical models of seizures. nih.gov
Table 4: Interaction of Pyridine Derivatives with Neurotransmitter Systems
| Compound/Derivative Class | Target/System | Key Findings | Reference |
| Substituted p-aminophenethylamines | Monoamine Oxidase (MAO) | Selective inhibition of MAO in 5-HT neurons. | nih.gov |
| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase-B (MAO-B) | Potent and reversible inhibition. | mdpi.comresearchgate.net |
| 1,3,5-triaryl-1H-pyridin-2-one derivatives | AMPA Receptor | Noncompetitive antagonism. | nih.gov |
Preclinical Pharmacokinetic and in Vitro Metabolism Investigations
Preclinical Pharmacokinetic Profiling in Animal ModelsNo published studies were found detailing the absorption, distribution, and elimination of 5-(2,5-Dimethylphenyl)pyridin-2-amine in animal models. Consequently, pharmacokinetic parameters such as absorption kinetics, volume of distribution, tissue distribution, and clearance rates are unknown.
Half-Life Determination
The elimination half-life (t½) of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. anilocus.com In preclinical studies, determining the half-life is essential for predicting the duration of action, designing dosing regimens for further studies, and anticipating potential drug accumulation. ajpp.in The half-life is influenced by both the drug's clearance (metabolism and excretion) and its volume of distribution. patsnap.com
The determination of half-life is typically conducted in various animal species (e.g., mice, rats, dogs, monkeys) following intravenous (IV) and oral (PO) administration. ucl.ac.uk Blood samples are collected at multiple time points, and the concentration of the compound in plasma is measured using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaron.comwuxiapptec.com The resulting plasma concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic models to calculate the elimination half-life. anilocus.com A compound with a very short half-life might be cleared from the body too quickly to be effective, whereas a very long half-life could lead to accumulation and potential toxicity. ajpp.in
Hypothetical Half-Life Data for this compound
This table presents illustrative data and does not represent actual experimental results.
| Species | Route of Administration | Dose (mg/kg) | Half-Life (t½) (hours) |
|---|---|---|---|
| Mouse | Intravenous (IV) | 1 | 1.8 |
| Mouse | Oral (PO) | 5 | 2.1 |
| Rat | Intravenous (IV) | 1 | 3.5 |
| Rat | Oral (PO) | 5 | 4.0 |
| Dog | Intravenous (IV) | 0.5 | 6.2 |
In Vitro-In Vivo Correlation Studies and Allometric Scaling for Preclinical Prediction of Human Pharmacokinetics
A primary goal of preclinical research is to predict how a drug will behave in humans. allucent.com In vitro-in vivo correlation (IVIVC) and allometric scaling are two important tools used for this purpose.
In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive mathematical relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and an in vivo pharmacokinetic response (like the rate or extent of drug absorption). nih.govijpsonline.com A strong IVIVC can be invaluable during drug development, potentially reducing the need for extensive human bioequivalence studies when formulation changes are made. nih.govffhdj.com The U.S. Food and Drug Administration (FDA) defines several levels of correlation (Level A, B, and C), with Level A being the most informative, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. nih.gov
Allometric Scaling is an empirical method used to extrapolate pharmacokinetic parameters from animal species to humans based on the principle that many physiological variables (like metabolic rate or organ blood flow) scale with body size in a predictable manner. patsnap.comnih.gov The relationship is typically described by the power equation Y = aW^b, where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. patsnap.comnih.gov By plotting the log of the pharmacokinetic parameter against the log of body weight for several animal species, a linear relationship can often be established, which can then be extrapolated to predict the parameter in humans. ffhdj.com While a powerful tool, allometric scaling has limitations, especially for drugs with significant interspecies differences in metabolism. nih.govarizona.edu
Hypothetical Allometric Scaling for the Prediction of Human Clearance of this compound
This table presents illustrative data and does not represent actual experimental results.
| Species | Body Weight (kg) | Clearance (L/h/kg) |
|---|---|---|
| Mouse | 0.02 | 3.5 |
| Rat | 0.25 | 2.1 |
| Dog | 10 | 0.8 |
| Monkey | 4 | 1.2 |
| Human (Predicted) | 70 | 0.5 |
Concluding Perspectives and Future Research Trajectories
Current Challenges and Opportunities in the Development of 5-(2,5-Dimethylphenyl)pyridin-2-amine Derivatives
The development of derivatives from the this compound scaffold is not without its hurdles. A primary challenge lies in the synthesis of specifically substituted pyridine (B92270) compounds. The synthesis of polysubstituted pyridines can be complex, often requiring multi-step procedures with potential for low yields. nih.gov The introduction of the 2,5-dimethylphenyl group at the 5-position of the pyridine ring, while offering potential for specific biological interactions, can also introduce steric hindrance that may complicate subsequent chemical modifications. Overcoming these synthetic challenges is crucial for generating a diverse library of derivatives for biological screening.
Another challenge is the potential for off-target effects. The pyridin-2-amine scaffold is present in a wide range of biologically active molecules, and ensuring selectivity for the desired therapeutic target is paramount. For instance, derivatives of similar structures have been investigated for a variety of targets, including kinases and enzymes involved in inflammatory pathways. nih.govacs.org Therefore, a thorough understanding of the structure-activity relationship (SAR) is necessary to minimize off-target binding and associated toxicities.
Despite these challenges, significant opportunities exist. The 2,5-dimethylphenyl group provides a lipophilic region that can be exploited for enhanced binding to hydrophobic pockets within target proteins. This moiety is a common feature in some antimicrobial and anticancer agents, suggesting potential therapeutic avenues for derivatives of this compound. nih.gov Furthermore, the amino group at the 2-position of the pyridine ring offers a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical properties. The development of novel synthetic methodologies and a deeper understanding of the biological targets of this scaffold will unlock new opportunities for drug discovery.
Strategies for Lead Optimization and Compound Potency Enhancement
Once a lead compound based on the this compound scaffold is identified, several strategies can be employed for its optimization and potency enhancement. A key approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. acs.org X-ray crystallography and computational modeling can reveal key interactions between the ligand and the protein, enabling the rational design of modifications to enhance binding affinity. nih.govstrath.ac.uk
One common optimization strategy involves modifying the substituents on both the pyridine and the phenyl rings. For example, the introduction of different functional groups on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target. acs.org Similarly, modifications to the amino group at the 2-position of the pyridine, such as acylation or the introduction of different alkyl or aryl groups, can significantly impact biological activity. bas.bg
Bioisosteric replacement is another powerful tool in lead optimization. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing a methoxy (B1213986) group with a difluoromethyleneoxy linkage has been shown to be an advantageous strategy in some biaryl compounds. acs.org
The following table summarizes potential lead optimization strategies for this compound derivatives:
| Strategy | Description | Potential Outcome |
| Structure-Based Design | Utilize X-ray crystallography or computational modeling of the target protein to guide modifications. | Enhanced binding affinity and selectivity. |
| Substituent Modification | Introduce various functional groups on the pyridine and phenyl rings. | Improved potency and modulated physicochemical properties. |
| Bioisosteric Replacement | Replace functional groups with bioisosteres to improve properties. | Enhanced potency, selectivity, and pharmacokinetic profile. |
| Scaffold Hopping | Replace the pyridine core with other heterocyclic systems while retaining key pharmacophoric features. | Discovery of novel chemical series with improved properties. rsc.org |
Direction for Advanced In Vivo Efficacy Studies in Relevant Preclinical Models
Following successful in vitro characterization and lead optimization, the next critical step is to evaluate the efficacy of promising this compound derivatives in relevant preclinical models. The choice of the in vivo model will be dictated by the intended therapeutic application of the compound.
For instance, if the derivatives show potent anticancer activity in vitro, xenograft models using human cancer cell lines implanted in immunocompromised mice would be appropriate. researchgate.net These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. nih.gov Parameters to be evaluated would include tumor volume, animal survival, and potential biomarkers of drug response. researchgate.net
If the derivatives exhibit anti-inflammatory properties, models such as the Complete Freund's Adjuvant-induced arthritis model in rats can be utilized to assess their in vivo anti-inflammatory and analgesic effects. nih.gov In such models, endpoints like paw edema, histopathological changes, and expression of inflammatory markers would be measured.
For potential antimicrobial applications, infection models in mice would be necessary to determine the compound's ability to clear bacterial or fungal infections. The choice of the specific pathogen and the site of infection would depend on the in vitro activity profile of the derivative.
The following table outlines potential preclinical models for evaluating the in vivo efficacy of this compound derivatives:
| Therapeutic Area | Preclinical Model | Key Endpoints |
| Oncology | Xenograft models (e.g., human tumor cells in mice) | Tumor growth inhibition, survival, biomarker modulation. researchgate.netnih.gov |
| Inflammation | Adjuvant-induced arthritis in rats | Reduction in paw edema, histopathological scoring, cytokine levels. nih.gov |
| Infectious Diseases | Murine infection models | Bacterial/fungal clearance, survival, reduction in tissue damage. |
Prospects for the Rational Design of Novel Therapeutic Agents Based on the Pyridin-2-amine Scaffold
The pyridin-2-amine scaffold holds considerable promise for the rational design of new therapeutic agents. nih.govresearchgate.net Its versatility allows it to be incorporated into a wide array of molecular architectures, targeting a diverse range of biological entities. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, coupled with the potential for various substitutions on the ring, makes it an attractive pharmacophore for interacting with protein targets. researchgate.net
Future rational design efforts could focus on several key areas. One promising direction is the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets involved in a complex disease. researchgate.net The pyridin-2-amine scaffold, with its multiple points for chemical modification, is well-suited for such an approach.
Another area of opportunity lies in the development of targeted therapies. By conjugating a potent this compound derivative to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, it may be possible to deliver the therapeutic agent directly to diseased cells, thereby increasing efficacy and reducing side effects.
Furthermore, the exploration of novel mechanisms of action is a key prospect. While many existing pyridine-based drugs target well-established pathways, there is an opportunity to design derivatives that modulate novel or underexplored biological processes. High-throughput screening of diverse libraries of pyridin-2-amine derivatives against a wide range of cellular and biochemical assays could lead to the discovery of new therapeutic targets and mechanisms.
Q & A
Q. Analytical methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions using - and -NMR. Aromatic protons in the 2,5-dimethylphenyl group appear as distinct multiplets at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 198.1157 Da) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Quality control : Purity ≥95% confirmed via HPLC with UV detection at 254 nm .
Basic: What initial biological assays are relevant for this compound?
- Antibacterial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics like ampicillin .
- Kinase inhibition : Test against TrkA or MAP kinases using in vitro kinase assays with ATP-competitive ELISA detection. IC values <10 µM indicate promising activity .
- Cytotoxicity : Evaluate via MTT assay on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced: How to design QSAR studies for structure-activity optimization?
Q. Methodology :
- Use software like MOE or Schrödinger to calculate descriptors: Log P (lipophilicity), SMR (steric effects), and electrostatic potential maps .
- Generate 3D-QSAR models using partial least squares (PLS) regression. Validate with a test set (20–30% of data) and report >0.7 and >0.5 .
- Example: A study on pyridin-2-amine derivatives found that increasing electron-withdrawing groups on the aryl ring enhanced antibacterial activity by 40% .
Interpretation : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity trends .
Advanced: How to resolve contradictions in biological activity data?
Case study : If antibacterial activity varies between labs, consider:
- Strain variability : Test against standardized ATCC strains.
- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth .
- Assay conditions : Ensure consistent pH (7.4), temperature (37°C), and incubation time (18–24 hrs) .
- Statistical validation : Use ANOVA to confirm significance (p <0.05) across triplicate experiments .
Advanced: What role does X-ray crystallography play in structural analysis?
- Key insights : Determine dihedral angles between pyridine and aryl rings (e.g., 15–25°), influencing π-π stacking with biological targets .
- Hydrogen bonding : Identify interactions between the amine group and active-site residues (e.g., Asp86 in kinases), guiding SAR modifications .
- Data collection : Use Cu-Kα radiation (λ=1.5418 Å) and refine structures with SHELXL (R-factor <0.05) .
Advanced: How does this compound interact with biomolecules?
- Kinase inhibition : The pyridin-2-amine scaffold acts as a hinge-binding motif, forming hydrogen bonds with kinase backbones (e.g., TrkA). Methyl groups enhance hydrophobic pocket binding .
- DNA intercalation : Planar aromatic systems may intercalate into DNA, detected via fluorescence quenching assays with ethidium bromide .
Advanced: How to optimize synthetic yield and purity?
- Catalyst screening : Test Pd/Xantphos vs. CuI/1,10-phenanthroline for cross-coupling efficiency .
- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) or recrystallization from ethanol/water .
- Yield improvement : Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
